2-(4-propylphenyl)acetic Acid
Overview
Description
2-(4-propylphenyl)acetic Acid, also known as 4-Propylphenylacetic acid, is an organic compound . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-(4-propylphenyl)acetic Acid is represented by the InChI code1S/C11H14O2/c1-2-3-9-4-6-10 (7-5-9)8-11 (12)13/h4-7H,2-3,8H2,1H3, (H,12,13)
. This indicates that the compound has a molecular weight of 178.23 . Physical And Chemical Properties Analysis
2-(4-propylphenyl)acetic Acid is a white to yellow solid . It has a molecular weight of 178.23 . The compound should be stored in a refrigerator .Scientific Research Applications
-
- Acetic acid is widely used in the food industry, particularly in the production of vinegar . It’s also used as an antimicrobial agent in food preservation .
- The production of acetic acid can be categorized into chemical and fermentative routes .
- Acetic acid is also used as an acidulant, which is used to give a characteristic flavor profile to food .
- “2-(4-Propylphenyl)acetic Acid” is a chemical compound with the CAS Number: 26114-12-5 . It’s a white to yellow solid with a molecular weight of 178.23 .
- It’s available for purchase from various chemical suppliers, indicating that it may be used in research or industrial applications .
- The compound has a high GI absorption and is BBB permeant, suggesting it could potentially be used in pharmaceutical applications .
- It’s also predicted to have a moderate water solubility, which could influence its applications in various industries .
- “2-(4-Propylphenyl)acetic Acid” is a chemical compound with the CAS Number: 26114-12-5 . It’s a white to yellow solid with a molecular weight of 178.23 .
- It’s available for purchase from various chemical suppliers, indicating that it may be used in research or industrial applications .
- The compound has a high GI absorption and is BBB permeant, suggesting it could potentially be used in pharmaceutical applications .
- It’s also predicted to have a moderate water solubility, which could influence its applications in various industries .
Safety And Hazards
properties
IUPAC Name |
2-(4-propylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-9-4-6-10(7-5-9)8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMLOXDIFVZRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398081 | |
Record name | 4-n-propylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propylphenyl)acetic Acid | |
CAS RN |
26114-12-5 | |
Record name | 4-n-propylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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